molecular formula C18H13NO4S B2435844 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid CAS No. 849333-95-5

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid

Cat. No.: B2435844
CAS No.: 849333-95-5
M. Wt: 339.37
InChI Key: ZGJBKTLOTKCFTO-UHFFFAOYSA-N
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Description

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is an organic compound with the molecular formula C18H13NO4S It is characterized by the presence of a thiophene ring, a phenoxybenzoyl group, and a carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) . PPAR-γ is a type of nuclear receptor protein that plays a crucial role in regulating adipogenesis and glucose metabolism .

Mode of Action

This compound acts as an agonist of PPAR-γ . This means it binds to the receptor and activates it, leading to a series of intracellular events. The activation of PPAR-γ can lead to the transcription of specific genes that regulate glucose and lipid metabolism .

Biochemical Pathways

The activation of PPAR-γ by this compound affects several biochemical pathways. It can lead to the activation of glucokinase , an enzyme that facilitates the first step of glycolysis by converting glucose to glucose-6-phosphate . This compound also exhibits antiglycation properties, which can prevent the formation of advanced glycation end-products, harmful compounds that can accumulate in diabetes and aging .

Result of Action

The activation of PPAR-γ and glucokinase by this compound can lead to improved glucose metabolism . Its antiglycation properties can help prevent the accumulation of harmful advanced glycation end-products . These actions can potentially be beneficial in the management of metabolic disorders like diabetes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the physiological environment (such as pH and temperature), presence of other drugs or substances, and individual patient factors (such as age, sex, genetics, and disease state).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid typically involves the reaction of 3-aminothiophene-2-carboxylic acid with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxamide
  • 3-[(3-Phenoxybenzoyl)amino]-2-thiophenesulfonic acid
  • 3-[(3-Phenoxybenzoyl)amino]-2-thiophenemethanol

Uniqueness

3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid is unique due to the presence of both a carboxylic acid group and a thiophene ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-17(19-15-9-10-24-16(15)18(21)22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJBKTLOTKCFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(SC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330210
Record name 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

849333-95-5
Record name 3-[(3-phenoxybenzoyl)amino]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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